1-Methyl-3-(3-sulfopropyl)-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate
Description
1-Methyl-3-(3-sulfopropyl)-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate is a type of acidic ionic liquid . It is also known as 1-propylsulfonic-3-MethyliMidazoliuM hydrogensulfate . This compound is often used as a catalyst in various organic reactions due to its unique dual task-specific solvent-catalyst properties .
Synthesis Analysis
The synthesis of this compound has been characterized by infrared spectroscopy (IR), nuclear magnetic resonance (1 H and 13 C NMR), and ultraviolet-visible (UV-Vis) spectra .Molecular Structure Analysis
The molecular formula of this compound is C7H16N2O7S2 . Further details about its molecular structure can be obtained from IR, NMR, and UV-Vis spectra .Chemical Reactions Analysis
This compound has been employed as a catalyst for manufacturing polysaccharide-derived products (soluble hemicellulose-derived saccharides, furans, and/or organic acids) from Eucalyptus globulus wood . It has also been used in the conversion from 5-hydroxymethylfurfural (HMF) to levulinic acid (LA) .Physical and Chemical Properties Analysis
The melting point of this compound is between 300-303 °C (decomp) and it is soluble in water, ethyl ether, and ethanol .Future Directions
The use of 1-Methyl-3-(3-sulfopropyl)-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate and other acidic ionic liquids as catalysts in organic reactions is a growing field of research . Future directions may include exploring new reactions that can be catalyzed by this compound and improving its efficiency and reusability as a catalyst.
Properties
IUPAC Name |
hydrogen sulfate;3-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)propane-1-sulfonic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3S.H2O4S/c1-8-4-5-9(7-8)3-2-6-13(10,11)12;1-5(2,3)4/h4-5H,2-3,6-7H2,1H3,(H,10,11,12);(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXGOUQQMOQOQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+]1CN(C=C1)CCCS(=O)(=O)O.OS(=O)(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30847460 | |
Record name | 1-Methyl-3-(3-sulfopropyl)-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30847460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916479-93-1 | |
Record name | 1-Methyl-3-(3-sulfopropyl)-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30847460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.